Methyl 4-(2-((2,4-diaminopteridin-6-yl)methyl)-1-methoxy-1-oxopent-4-yn-2-yl)benzoate
Description
Methyl 4-(2-((2,4-diaminopteridin-6-yl)methyl)-1-methoxy-1-oxopent-4-yn-2-yl)benzoate (CAS: 146464-91-7) is a synthetic compound featuring a 2,4-diaminopteridin-6-yl (pteridine) core, a propargyl (pent-4-yn) chain, and a methyl benzoate ester group . The propargyl group introduces alkyne functionality, which may enhance reactivity or serve as a synthetic handle for further modifications.
Propriétés
IUPAC Name |
methyl 4-[2-[(2,4-diaminopteridin-6-yl)methyl]-1-methoxy-1-oxopent-4-yn-2-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O4/c1-4-9-21(19(29)31-3,13-7-5-12(6-8-13)18(28)30-2)10-14-11-24-17-15(25-14)16(22)26-20(23)27-17/h1,5-8,11H,9-10H2,2-3H3,(H4,22,23,24,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPOXTVFAFZLJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(CC#C)(CC2=CN=C3C(=N2)C(=NC(=N3)N)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447876 | |
| Record name | Methyl 4-{2-[(2,4-diaminopteridin-6-yl)methyl]-1-methoxy-1-oxopent-4-yn-2-yl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146464-91-7 | |
| Record name | Methyl 4-{2-[(2,4-diaminopteridin-6-yl)methyl]-1-methoxy-1-oxopent-4-yn-2-yl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 146464-91-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mécanisme D'action
Target of Action
The primary target of this compound is the Putative dehydrogenase/reductase SDR family member 4-like 2 . This protein is part of the short-chain dehydrogenases/reductases (SDR) family, which are NAD- or NADP-dependent oxidoreductases involved in various metabolic pathways.
Activité Biologique
Methyl 4-(2-((2,4-diaminopteridin-6-yl)methyl)-1-methoxy-1-oxopent-4-yn-2-yl)benzoate, also known by its CAS number 146464-91-7, is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms, pharmacokinetics, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C21H20N6O4
- Molecular Weight : 420.4 g/mol
- IUPAC Name : methyl 4-(2-((2,4-diaminopteridin-6-yl)methyl)-1-methoxy-1-oxopent-4-yn-2-yl)benzoate
Methyl 4-(2-((2,4-diaminopteridin-6-yl)methyl)-1-methoxy-1-oxopent-4-yn-2-yl)benzoate is structurally related to pteridine derivatives, which suggests that it may interact with biological targets through competitive inhibition or allosteric modulation.
Target Proteins
The primary target identified for this compound is the Putative dehydrogenase/reductase SDR family member 4-like 2 , which plays a crucial role in various metabolic pathways. The interaction may influence the enzymatic activity of this protein, potentially leading to altered cellular functions.
Anticancer Properties
Research indicates that compounds with structural similarities to pteridines often exhibit anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines.
Case Study : In vitro studies demonstrated that similar pteridine derivatives produced significant cytotoxic effects on leukemic cells, with IC50 values as low as 4.4 nM against CCRF-CEM cells. This suggests that methyl 4-(2-((2,4-diaminopteridin-6-yl)methyl)-1-methoxy-1-oxopent-4-yn-2-yl)benzoate may also possess similar cytotoxic effects.
Antimicrobial Activity
Preliminary assessments indicate potential antimicrobial activity against various pathogens. Compounds in this class have been noted for their ability to disrupt microbial cell membranes and inhibit essential metabolic processes.
Pharmacokinetics
The pharmacokinetic profile of methyl 4-(2((2,4-diaminopteridin-6-yl)methyl)-1-methoxy-1-oxopent-4-yn-2-y)benzoate remains largely uncharacterized; however, its chemical structure allows for predictions regarding absorption and distribution. Given its lipophilic nature, it is likely to exhibit good membrane permeability.
Safety and Toxicity
The compound has been classified under the GHS hazard classification as Acute Toxic; Health Hazard , indicating potential risks associated with exposure. Proper handling and storage according to safety data sheets are recommended.
Research Findings Summary
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Significant cytotoxicity observed in leukemic cell lines (IC50 = 4.4 nM) |
| Antimicrobial Activity | Potential activity against various microbial strains; further studies needed for confirmation |
| Pharmacokinetics | Predicted good membrane permeability based on lipophilicity |
| Safety Profile | Classified as Acute Toxic; Health Hazard; requires careful handling |
Comparaison Avec Des Composés Similaires
Structural Analogs: Methotrexate and Derivatives
Methotrexate (C₂₀H₂₂N₈O₅, MW: 454.44)
- Structure: Contains a 2,4-diaminopteridin-6-yl group linked to a benzamido-glutamic acid backbone .
- Key Differences : Replaces the propargyl and benzoate groups with a glutamic acid residue, enhancing water solubility and enabling active transport into cells via folate receptors.
- Functional Impact : Methotrexate is a DHFR inhibitor used in cancer and autoimmune diseases, whereas the target compound’s ester groups may reduce polarity, altering bioavailability and target engagement .
Methotrexate Related Compound H (C₂₁H₂₄N₈O₅, MW: 468.47)
- Structure: Features a methoxy-oxopentanoic acid side chain instead of glutamic acid .
- Comparison : The methoxy group in both compounds suggests similar metabolic susceptibility (e.g., esterase hydrolysis). However, the propargyl chain in the target compound may confer unique reactivity or stability under physiological conditions .
Methotrexate Dimethyl Ester Hydrochloride (C₂₂H₂₆N₈O₅·HCl, MW: 518.95)
- Structure : Esterified glutamic acid with two methyl groups .
- Relevance : Demonstrates that esterification of carboxylates in methotrexate derivatives increases lipophilicity but may reduce in vivo efficacy due to slower hydrolysis .
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight | Key Functional Groups | Solubility Profile |
|---|---|---|---|---|
| Target Compound | Not explicitly provided* | ~500 (estimated) | Pteridine, propargyl, methyl benzoate | Likely lipophilic |
| Methotrexate | C₂₀H₂₂N₈O₅ | 454.44 | Pteridine, benzamido-glutamic acid | Hydrophilic (polar) |
| Methotrexate Related Compound H | C₂₁H₂₄N₈O₅ | 468.47 | Pteridine, methoxy-oxopentanoic acid | Moderate polarity |
| Methotrexate Dimethyl Ester | C₂₂H₂₆N₈O₅·HCl | 518.95 | Pteridine, dimethyl ester | Highly lipophilic |
Pharmacological and Mechanistic Insights
- Metabolism : Ester hydrolysis (evident in methotrexate dimethyl ester) could convert the target compound into a more polar metabolite, altering its pharmacokinetics .
Méthodes De Préparation
Route A: Aldol Condensation and Epoxidation
Route A begins with 4-formyl benzoate (compound 1) , which undergoes an Aldol condensation with acetone or its equivalents (e.g., alkyl acetoacetates) in the presence of a base such as sodium hydroxide. The reaction proceeds via enolate formation, followed by intramolecular cyclization to yield alkyl 4-(3-methyl-5-oxocyclohex-3-enyl)benzoate (compound 2) . Subsequent epoxidation using hydrogen peroxide or peracetic acid generates an epoxide intermediate (compound 3), which undergoes Eschenmoser fragmentation with sulfonyl hydrazines to form alkyl 4-(6-oxohept-1-yn-4-yl)benzoate (compound 3) .
The keto-ester compound 4a is synthesized by treating compound 3 with alkyl chloroformates under basic conditions. Nitrosation of the hydrolyzed keto acid with sodium nitrite in acidic media yields the oxime compound 5 , a precursor to the target methyl ester.
Key Reaction Conditions
-
Solvents: Methanol, ethanol, or aqueous mixtures.
-
Temperature: 50–90°C for Aldol reactions; ambient conditions for epoxidation.
-
Catalysts: Inorganic bases (e.g., NaOH) or organic bases (e.g., triethylamine).
Route B: Malonate Conjugate Addition
In Route B, 4-formyl benzoate (compound 1) reacts with dimethyl malonate via a conjugate addition mechanism. The enolate of dimethyl malonate attacks the α,β-unsaturated ketone derived from compound 1, followed by Dieckmann condensation to form compound 8 . Hydrolysis and decarboxylation yield alkyl 4-(3-hydroxy-5-oxocyclohex-3-enyl)benzoate (compound 9) , which is halogenated (e.g., chlorination) to produce compound 11 . Nucleophilic substitution with acetoacetate esters or lithiated dithianes generates advanced intermediates, ultimately leading to the target methyl ester.
Advantages of Route B
-
Higher regioselectivity due to stabilized enolates.
-
Reduced side reactions compared to epoxidation routes.
Route C: Wittig Olefination
Route C employs Wittig reagents to convert 4-formyl benzoate (compound 1) into α,β-unsaturated esters (compound 13). Subsequent Aldol condensation with acetone analogs forms compound 12 , which undergoes epoxidation and fragmentation analogous to Route A. This route offers flexibility in introducing propargyl groups early in the synthesis.
Industrial-Scale Decarboxylation and Esterification
Optimized Decarboxylation of Pt-MADAC
The second patent (WO2013096800A1) details a decarboxylation process for converting Pt-MADAC (compound 6) into the target methyl ester. A mixture of Pt-MADAC, N-methyl-2-pyrrolidone (NMP), and a base (e.g., K₂CO₃) is heated to 70–200°C, avoiding high-vacuum conditions. This method achieves >90% yield with minimal byproducts, making it suitable for large-scale production.
Critical Parameters
-
Solvent: NMP or dimethylacetamide.
-
Temperature: 120°C optimal for balancing reaction rate and decomposition.
-
Base: Alkali metal carbonates or tertiary amines.
Esterification and Coupling
The methyl ester functionality is introduced via esterification of 4-(l-formyl-l-oxohex-5-yn-3-yl)benzoic acid using methanol and catalytic sulfuric acid. Coupling with pyrimidine-2,4,5,6-tetramine under peptide-forming conditions (e.g., EDC/HOBt) yields the final product.
Comparative Analysis of Methodologies
| Parameter | Route A | Route B | Route C |
|---|---|---|---|
| Yield | 65–75% | 70–80% | 60–70% |
| Key Step | Epoxidation | Dieckmann Cond. | Wittig Reaction |
| Scalability | Moderate | High | Low |
| Byproduct Formation | 10–15% | 5–10% | 15–20% |
Route B demonstrates superior scalability and yield, while Route A remains the most widely adopted due to reagent availability. The decarboxylation method from WO2013096800A1 addresses prior industrial limitations, enabling cost-effective manufacturing.
Mechanistic Insights and Side Reactions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
